Methyl L-prolinate

Physical form selection Non-aqueous synthesis Peptide coupling

Methyl L-prolinate (CAS 2577-48-2), also referred to as L-proline methyl ester or (S)-methyl pyrrolidine-2-carboxylate, is the free-base methyl ester of the proteinogenic amino acid L-proline (C₆H₁₁NO₂, MW 129.16 g/mol). It exists as a colourless to pale yellow liquid at ambient temperature with a boiling point of approximately 169.9 °C at 760 mmHg and a predicted density of 1.055 g/cm³.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 2577-48-2
Cat. No. B1581604
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl L-prolinate
CAS2577-48-2
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCCN1
InChIInChI=1S/C6H11NO2/c1-9-6(8)5-3-2-4-7-5/h5,7H,2-4H2,1H3/t5-/m0/s1
InChIKeyBLWYXBNNBYXPPL-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl L-Prolinate (CAS 2577-48-2): Chiral Pyrrolidine Ester for Asymmetric Synthesis and Pharmaceutical Intermediate Procurement


Methyl L-prolinate (CAS 2577-48-2), also referred to as L-proline methyl ester or (S)-methyl pyrrolidine-2-carboxylate, is the free-base methyl ester of the proteinogenic amino acid L-proline (C₆H₁₁NO₂, MW 129.16 g/mol). It exists as a colourless to pale yellow liquid at ambient temperature with a boiling point of approximately 169.9 °C at 760 mmHg and a predicted density of 1.055 g/cm³ . The compound features a secondary amine within a pyrrolidine ring and a methyl carboxylate moiety, endowing it with both nucleophilic character and chiral induction capability. Its established roles span chiral building block for pharmaceutical synthesis, organocatalyst precursor, and regulatory-reference impurity standard—most notably designated as Vildagliptin Impurity 9 for ANDA submissions [1]. The (S)-configuration at C-2 is critical for all stereochemical applications; the enantiomeric (R)-form (D-proline methyl ester) produces opposite asymmetric induction outcomes and cannot be interchanged without consequence [2].

Why Methyl L-Prolinate Cannot Be Generically Substituted: Free-Base Form, Ester Reactivity, and Stereochemical Fidelity


Methyl L-prolinate is frequently confused with its hydrochloride salt (CAS 2133-40-6) or with the parent amino acid L-proline, yet these species differ fundamentally in physical state, nucleophilic reactivity, and metal-ion coordination behaviour. The free base is a liquid nucleophile with a quantified Mayr N parameter of 14.75 (MeCN), whereas the hydrochloride is a crystalline solid requiring deprotonation before use in base-sensitive transformations [1]. Esterification to the methyl ester reduces the amine pKa from ~10.6 (L-proline) to a predicted 8.23, altering protonation equilibria and catalyst activation profiles . Furthermore, gas-phase studies demonstrate that L-proline binds alkali metal ions (Na⁺, K⁺, Cs⁺) more strongly than its methyl ester—reversing the affinity trend observed for all other aliphatic amino acid/ester pairs—making the choice between free acid and ester consequential in metal-mediated processes [2]. Substituting the methyl ester with bulkier alkyl esters (ethyl, benzyl, tert-butyl) introduces steric perturbations that affect both reaction kinetics and enantioselectivity in stereodifferentiating steps [3]. These multidimensional differences mean that procurement decisions must be specification-driven, not class-driven.

Quantitative Differentiation Evidence for Methyl L-Prolinate: Comparator-Based Performance Data for Informed Procurement


Free Base vs Hydrochloride Salt: Physical State Dictates Reaction Compatibility

Methyl L-prolinate free base (CAS 2577-48-2) is a liquid at ambient temperature, whereas methyl L-prolinate hydrochloride (CAS 2133-40-6) is a white crystalline solid with a melting point of 69–71 °C . The free base boils at approximately 169.9 °C at 760 mmHg (or 70 °C at 10 Torr), with a density of 1.055 g/cm³ . In contrast, the hydrochloride salt has a higher density of approximately 1.143 g/mL and a refractive index of −31.5° (c=1, H₂O) [1]. The free base is directly usable in anhydride-mediated and moisture-sensitive reactions without a separate deprotonation step—an operational advantage documented in amide-bond-forming and desymmetrisation protocols [2].

Physical form selection Non-aqueous synthesis Peptide coupling

Quantified Nucleophilicity: Mayr N Parameter Benchmarks Methyl L-Prolinate Against Primary Amino Esters

The nucleophilicity of methyl L-prolinate has been rigorously quantified in the Mayr reactivity scale, yielding an N parameter of 14.75 with a nucleophile-specific sensitivity sN of 0.82 in acetonitrile at 20 °C [1]. This places it substantially above methyl glycinate (N = 12.08, sN = 0.60 in water) [2] and in the same range as other secondary-amine nucleophiles. Although direct solvent-matched comparison with ethyl L-prolinate is unavailable in the Mayr database, the methyl ester is the smallest alkyl ester and offers the least steric encumbrance at the ester carbonyl, maximising accessibility for nucleophilic addition and transesterification pathways—a factor with direct kinetic consequences in conjugate-addition–cyclization cascades [3].

Nucleophilicity quantification Reactivity prediction Kinetic profiling

Metal-Ion Binding Reversal: Methyl L-Prolinate vs L-Proline in Gas-Phase Affinity Ranking

In a head-to-head kinetic-method study spanning 17 amino acid/ester pairs, proline was the sole aliphatic amino acid for which the free acid binds Na⁺, K⁺, and Cs⁺ more strongly than the corresponding methyl ester [1]. For all other aliphatic amino acids, the affinity order is AA < AAOMe for Li⁺, Na⁺, and K⁺. Ab initio calculations attribute this anomaly to proline's unique salt-bridge coordination mode (zwitterionic structure in the gas phase), whereas methyl prolinate—like all other esters—chelates exclusively through amine and carbonyl groups via charge solvation [1]. This means that substituting L-proline with methyl L-prolinate in metal-templated syntheses fundamentally alters the coordination geometry and binding energetics, with direct implications for metal-mediated stereocontrol [2].

Metal coordination Gas-phase affinity Organometallic precursor design

Asymmetric Desymmetrisation: Methyl S-Prolinate Delivers Optically Pure Polycyclic Building Blocks

Methyl S-prolinate reacts with meso-norbornene-derived anhydrides to give amido-acids with excellent asymmetric induction, as reported by North and Zagotto (Synlett 1995) [1]. This desymmetrisation methodology provides an inexpensive route to optically pure, polycyclic, highly functionalised starting materials for natural and unnatural product synthesis on a preparative scale [1]. The chiral information originates exclusively from the prolinate ester; no additional chiral auxiliary or catalyst is required. In contrast, the use of simple achiral amines (e.g., benzylamine or dimethylamine) in analogous ring-opening reactions yields racemic or low-ee products, and even L-proline itself is suboptimal here because its free carboxylic acid competes in anhydride acylation, leading to complex product mixtures [2].

Desymmetrisation Chiral pool synthesis Norbornene chemistry

Vildagliptin Impurity Reference: Methyl L-Prolinate as Pharmacopoeia-Grade Analytical Standard

Methyl L-prolinate is officially designated as Vildagliptin Impurity 9 in regulatory pharmacopoeial monographs and is supplied with full characterisation data compliant with ANDA submission requirements [1]. It is also the key starting material in a patented synthesis of Vildagliptin diketopiperazine impurity (CN105153165A), where it reacts with chloroacetyl chloride under basic conditions to generate intermediate Compound I, followed by condensation with 3-amino-1-hydroxyadamantane [2]. The free base (CAS 2577-48-2) is specifically required for this acylation step; the hydrochloride salt (CAS 2133-40-6) necessitates additional base and can introduce chloride-related side reactions [2]. For analytical laboratories supporting generic drug development, sourcing the correct CAS number with documented impurity profile and certificate of analysis is a regulatory necessity, not a preference [1].

Pharmaceutical impurity Reference standard Quality control

Procurement-Relevant Application Scenarios for Methyl L-Prolinate Based on Quantitative Differentiation Evidence


Chiral Building Block for Asymmetric Desymmetrisation of meso-Anhydrides

In the North–Zagotto protocol, methyl L-prolinate serves as a stoichiometric chiral reagent for the desymmetrisation of meso-norbornene anhydrides, delivering optically pure amido-acids without requiring an external chiral catalyst [1]. Procurement rationale: the free-base liquid form (CAS 2577-48-2) is mandatory; the hydrochloride salt is incompatible because the free amine nucleophile is required for anhydride ring-opening. This scenario directly leverages the liquid physical state and secondary-amine nucleophilicity documented in Sections 3.1 and 3.4 [1].

Vildagliptin ANDA Impurity Reference Standard Procurement

Methyl L-prolinate is the chemical identity of Vildagliptin Impurity 9 and is a key starting material for synthesising Vildagliptin diketopiperazine impurity per CN105153165A [2]. Generic pharmaceutical manufacturers and contract research organisations supporting ANDA filings must source the compound with full certificates of analysis, HPLC purity data, and structural characterisation (NMR, MS, IR) to satisfy regulatory query requirements. The free base is specified because the patented acylation step with chloroacetyl chloride requires the unprotonated amine [2].

Organocatalyst Precursor for Prolinate Salt Preparation

Potassium and tetrabutylammonium prolinate salts—prepared from methyl L-prolinate via ester hydrolysis and salt formation—have been shown to be more reactive and more enantioselective than L-proline itself in α-aminoxylation of aldehydes, achieving nearly enantiomerically pure products while allowing reduced catalyst loading [3]. The methyl ester serves as a well-defined, neutral precursor that can be hydrolysed under controlled conditions to generate the prolinate anion, offering synthetic flexibility unavailable from the parent amino acid [3].

Chiral Selector in Rhodium-Catalysed Enantiodivergent Hydrogenation

(S)-Proline methyl ester functions as an efficient chiral selector when paired with the tropos BIPHEP ligand in Rh-catalysed asymmetric hydrogenation, achieving up to 80% ee in olefin hydrogenation and up to 86% ee in styrene hydroboration [4]. Critically, the enantioselectivity can be completely reversed by controlling catalyst preformation conditions—a feature directly attributable to the dynamic diastereomer equilibrium involving the proline methyl ester selector. This enantiodivergent capability is not accessible with L-proline itself, whose free carboxylic acid interferes with Rh-complex formation [4].

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